N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a carboxamide group at the 6-position and a 4-bromo-2-fluorophenyl substituent
Preparation Methods
The synthesis of N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Introduction of the pyridazine ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Substitution reactions: The 4-bromo-2-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anxiolytic and sedative effects.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as GABA_A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA neurotransmission, which leads to its sedative and anxiolytic effects . The compound’s binding to these receptors and subsequent modulation of their activity is a key aspect of its pharmacological profile.
Comparison with Similar Compounds
N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:
Flubrotizolam: A thienotriazolodiazepine derivative with potent sedative and anxiolytic effects.
Brotizolam: Another triazolodiazepine with similar pharmacological properties.
Deschloroclotizolam: A designer benzodiazepine with anxiolytic effects.
These compounds share structural similarities and pharmacological effects, but this compound is unique due to its specific substitution pattern and the presence of the carboxamide group, which may influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN5O/c13-7-1-2-9(8(14)5-7)16-12(20)10-3-4-11-17-15-6-19(11)18-10/h1-6H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNROPDTUKSIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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